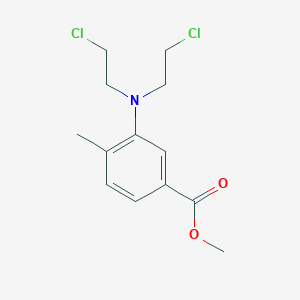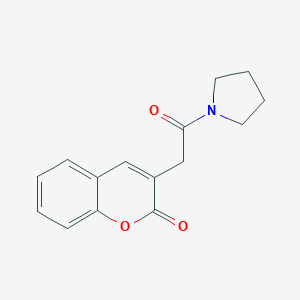
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is a chemical compound that belongs to the coumarin family. This compound has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties, which can help in the treatment of various types of cancer. It has been found to have anti-bacterial properties, which can help in the treatment of various bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has various advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful compound for studying the mechanisms of various diseases. However, one of the major limitations is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-. One of the major directions is the development of more potent and selective inhibitors of various enzymes and signaling pathways in the body. This can help in the development of more effective treatments for various diseases. Another direction is the study of the potential use of this compound in the treatment of Alzheimer's disease. Overall, the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has the potential to lead to the development of new and effective treatments for various diseases.
Synthesemethoden
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- can be synthesized using various methods. One of the most common methods is the Pechmann condensation reaction. In this method, salicylaldehyde and acetic anhydride are reacted in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with pyrrolidine and chloroacetic acid to obtain coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been extensively studied for its various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18186-67-9 |
|---|---|
Produktname |
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- |
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-7-3-4-8-16)10-12-9-11-5-1-2-6-13(11)19-15(12)18/h1-2,5-6,9H,3-4,7-8,10H2 |
InChI-Schlüssel |
ATMOOXXFMHQVMN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Andere CAS-Nummern |
18186-67-9 |
Synonyme |
3-[(1-Pyrrolidinylcarbonyl)methyl]coumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





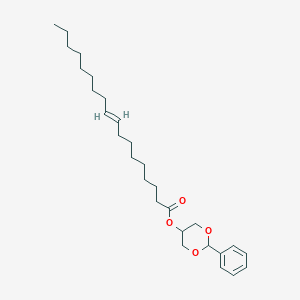
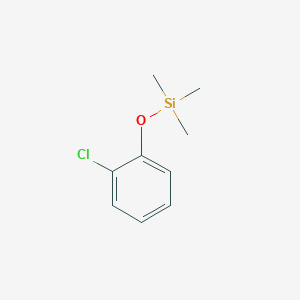
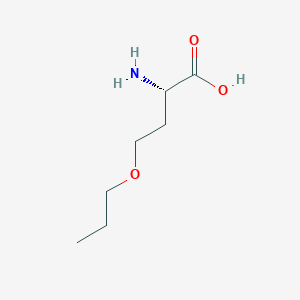

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)

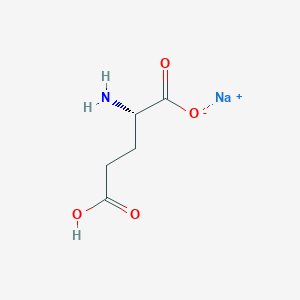
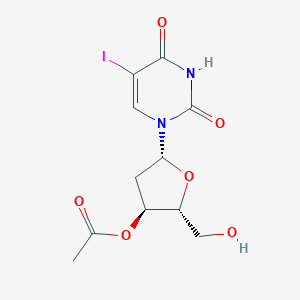
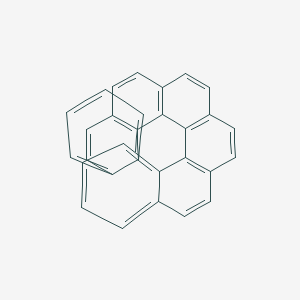
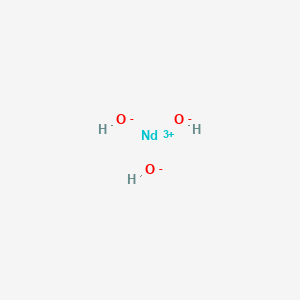
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
